Hsd17B13-IN-37
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Overview
Description
Hsd17B13-IN-37 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-37 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-37 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Hsd17B13-IN-37 has a wide range of scientific research applications, including:
Mechanism of Action
Hsd17B13-IN-37 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver. This inhibition leads to a reduction in the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Hsd17B13-IN-37 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting HSD17B13. Similar compounds include:
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research.
HSD17B13-IN-1: A less selective inhibitor with broader activity against other hydroxysteroid dehydrogenases.
These compounds differ in their chemical structures, selectivity profiles, and potential therapeutic applications, highlighting the uniqueness of this compound in targeting HSD17B13 specifically .
Properties
Molecular Formula |
C28H19Cl2N3O3 |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
N-(3-benzhydryl-4-oxoquinazolin-5-yl)-3,5-dichloro-4-hydroxybenzamide |
InChI |
InChI=1S/C28H19Cl2N3O3/c29-20-14-19(15-21(30)26(20)34)27(35)32-23-13-7-12-22-24(23)28(36)33(16-31-22)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16,25,34H,(H,32,35) |
InChI Key |
BXYDGYDPIBIQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
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